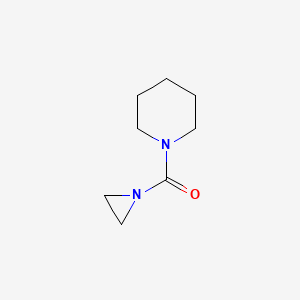

Aziridin-1-yl(piperidin-1-yl)methanone

Descripción

Significance of Azaheterocycles in Advanced Synthetic Methodologies

Role of Aziridine (B145994) Ring Systems as Synthetic Intermediates and Building Blocks

Aziridines, the nitrogen analogues of epoxides, are three-membered saturated azaheterocycles. Their defining characteristic is the significant ring strain, with bond angles compressed to approximately 60°. This inherent strain makes them highly reactive intermediates that readily undergo ring-opening reactions with a wide variety of nucleophiles. mdpi.com This reactivity is the cornerstone of their utility, providing a reliable and stereospecific method for the synthesis of 1,2-difunctionalized amine compounds, which are key structures in many complex molecules. mdpi.comnih.gov The ability to control the regioselectivity and stereoselectivity of the ring-opening makes chiral aziridines powerful synthons in asymmetric synthesis. researchgate.net

Importance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring is one of the most ubiquitous azaheterocycles found in nature and medicinal chemistry. longdom.org This six-membered saturated heterocycle is a core structural feature in a vast number of alkaloids and pharmaceutical agents. Its importance stems from its stable chair-like conformation, which provides a well-defined three-dimensional scaffold for orienting substituents in space to interact with biological targets. Furthermore, the piperidine nitrogen can serve as a basic center, influencing the pharmacokinetic properties of a drug molecule. The development of synthetic methods to create substituted piperidines is a major focus of organic chemistry, as these scaffolds are crucial for drug discovery and development. nih.gov

Overview of N-Acyl Aziridines in Constructing Complex Molecular Frameworks

The reactivity of the aziridine ring can be tuned by the substituent on the nitrogen atom. When an electron-withdrawing acyl group is attached to the nitrogen, forming an N-acyl aziridine, the ring becomes "activated". researchgate.net The amide carbonyl group withdraws electron density from the nitrogen, making the ring carbons significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation facilitates ring-opening reactions under milder conditions than those required for N-alkyl or N-H aziridines. nih.gov N-acyl aziridines are therefore highly valuable intermediates, acting as bifunctional electrophiles that enable the rapid construction of complex polyamides, amino alcohols, and other nitrogen-containing frameworks. nsf.gov The polymerization of bis(N-carbonyl aziridine)s, for instance, is driven by the nucleophilic ring-opening to form amide linkages, showcasing their utility in materials science. nsf.gov

Structural Classification of Aziridin-1-yl(piperidin-1-yl)methanone within N-Acyl Aziridine Derivatives

Aziridin-1-yl(piperidin-1-yl)methanone is classified as an N-acyl aziridine. In this molecule, the aziridine nitrogen is part of an amide bond where the acyl group is derived from piperidine-1-carboxylic acid. The structure features a highly strained three-membered aziridine ring directly connected to the carbonyl carbon of an amide. The other side of the carbonyl is bonded to the nitrogen of a stable, six-membered piperidine ring. This arrangement places the aziridine ring under the strong electron-withdrawing influence of the amide carbonyl, thereby activating it for subsequent chemical transformations.

Table 1: Comparison of Parent Heterocyclic Scaffolds

| Feature | Aziridine | Piperidine |

|---|---|---|

| Ring Size | 3-membered | 6-membered |

| Ring Strain | High (~27 kcal/mol) | Low (Chair conformation) |

| Primary Reactivity | Electrophilic ring-opening | Nucleophilic (N atom) |

| Role in Synthesis | Versatile synthetic intermediate | Stable molecular scaffold |

Scope and Research Focus on Aziridin-1-yl(piperidin-1-yl)methanone Chemistry

While Aziridin-1-yl(piperidin-1-yl)methanone is a well-defined chemical structure, specific research focusing exclusively on this compound is not extensively documented in the literature. The primary research interest lies in the general reactivity patterns of the N-acyl aziridine class to which it belongs. Scientific investigations typically focus on synthesizing such compounds as exemplars and then exploring their utility as reactive intermediates.

The research focus for a molecule like Aziridin-1-yl(piperidin-1-yl)methanone would logically center on two main areas:

Synthesis: Development of efficient methods for its preparation, likely involving the coupling of aziridine with a piperidine-based carbonyl precursor, such as piperidine-1-carbonyl chloride, under basic conditions.

Ring-Opening Reactions: A thorough investigation of its reactions with a diverse range of nucleophiles. As an activated N-acyl aziridine, it is expected to undergo regioselective ring-opening. The piperidine amide moiety would serve as the resulting functional handle after the core transformation of the aziridine ring.

Detailed research findings in this area are best represented by studies on analogous N-acyl aziridines, which demonstrate the synthetic potential of this class of compounds. The key transformation is the nucleophilic addition to one of the aziridine carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a β-substituted piperidinyl amide. The regioselectivity of this attack (at the substituted or unsubstituted carbon, if applicable) is a common subject of investigation.

Table 2: Representative Research Findings on Ring-Opening Reactions of N-Acyl Aziridines

| N-Acyl Aziridine Substrate | Nucleophile (Nu⁻) | Reaction Conditions | Product Type |

|---|---|---|---|

| N-Benzoylaziridine | Sodium Azide (B81097) (NaN₃) | Lewis Acid Catalyst | β-azido amide |

| N-Tosylaziridine | Organocuprates (R₂CuLi) | Ethereal Solvent, -78°C | β-alkylated sulfonamide |

| N-Acetyl-2-methylaziridine | Methanol (B129727) (CH₃OH) | Acid Catalysis (H⁺) | β-methoxy acetamide |

| N-(tert-butoxycarbonyl)aziridine | Thiophenol (PhSH) | Base (e.g., K₂CO₃) | β-phenylthio carbamate |

These examples from the broader literature illustrate the well-established and predictable reactivity of the N-acyl aziridine moiety. mdpi.com Research on Aziridin-1-yl(piperidin-1-yl)methanone would be expected to yield similar results, providing new β-functionalized piperidinyl amides that could serve as building blocks for more complex molecules.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Aziridin-1-yl(piperidin-1-yl)methanone |

| Aziridine |

| Piperidine |

| Piperidine-1-carbonyl chloride |

| N-Benzoylaziridine |

| Sodium Azide |

| N-Tosylaziridine |

| N-Acetyl-2-methylaziridine |

| Methanol |

| N-(tert-butoxycarbonyl)aziridine |

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H14N2O |

|---|---|

Peso molecular |

154.21 g/mol |

Nombre IUPAC |

aziridin-1-yl(piperidin-1-yl)methanone |

InChI |

InChI=1S/C8H14N2O/c11-8(10-6-7-10)9-4-2-1-3-5-9/h1-7H2 |

Clave InChI |

CCAJYYMLNWQCMP-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C(=O)N2CC2 |

Origen del producto |

United States |

Reactivity and Mechanistic Investigations of Aziridin 1 Yl Piperidin 1 Yl Methanone

Aziridine (B145994) Ring-Opening Reactions

The cleavage of the carbon-nitrogen bonds in the aziridine ring is a key reaction pathway for Aziridin-1-yl(piperidin-1-yl)methanone and related N-acyl aziridines. This process can be initiated through either nucleophilic or radical mechanisms, leading to a variety of functionalized amine derivatives. The high ring strain energy of aziridines, estimated to be around 27 kcal/mol, is a primary driving force for these transformations. acs.orgrsc.org

Nucleophilic Ring-Opening of the Aziridine Moiety

N-acyl aziridines, such as Aziridin-1-yl(piperidin-1-yl)methanone, are particularly reactive towards nucleophiles. researchgate.netnih.gov The electron-withdrawing acyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack compared to non-activated aziridines. mdpi.comnih.gov This increased reactivity allows for ring-opening to occur under milder conditions and with a broader range of nucleophiles.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted aziridines is a critical aspect of their synthetic utility. In the case of N-acyl aziridines, the outcome of the reaction is governed by a balance of steric and electronic effects. Generally, for 2-alkyl substituted N-acyl aziridines, nucleophilic attack preferentially occurs at the less sterically hindered C3 position. researchgate.net However, when the C2 position is substituted with a group that can stabilize a positive charge, such as a phenyl or vinyl group, the reaction can proceed through an SN1-like mechanism, favoring attack at the more substituted C2 carbon. researchgate.netmdpi.com The regioselectivity is also influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of N-Tosyl Aziridines with Organocuprates

| Aziridine Substituent (R) | Nucleophile | Product Ratio (C2-attack : C3-attack) |

| H | Me₂CuLi | - |

| Ph | Me₂CuLi | >99:1 |

| n-Bu | Me₂CuLi | 1:99 |

| i-Pr | Me₂CuLi | <1:99 |

This table illustrates the general regioselectivity observed in N-activated aziridines, which is expected to be similar for Aziridin-1-yl(piperidin-1-yl)methanone.

The nature of the N-substituent plays a pivotal role in the reactivity of the aziridine ring. Electron-withdrawing groups, such as the piperidinylmethanone group in Aziridin-1-yl(piperidin-1-yl)methanone, activate the aziridine towards nucleophilic attack. nih.govresearchgate.net A computational study on N-substituted aziridines demonstrated that the reactivity towards cyanide ion was highest for aziridines with N-substituents like CO₂Me. kchem.org This is attributed to the ability of these groups to stabilize the developing negative charge on the nitrogen atom during the ring-opening process. kchem.org

The substitution pattern on the aziridine ring itself also significantly impacts reactivity and regioselectivity. Steric hindrance at the carbon atoms of the ring can direct the nucleophile to the less substituted position. researchgate.net Conversely, electronic effects from substituents on the ring can influence the stability of potential carbocationic intermediates, thereby altering the preferred site of attack. nih.gov

A fundamental driving force for the ring-opening reactions of aziridines is the release of inherent ring strain. researchgate.netnih.gov The three-membered ring is highly strained due to bond angle compression, and the cleavage of a C-N bond alleviates this strain, providing a thermodynamic driving force for the reaction. acs.org This relief of strain contributes to the high reactivity of aziridines as synthetic intermediates. researchgate.netrsc.org The activation of the aziridine by an N-acyl group further facilitates this process by weakening the C-N bonds.

Radical Ring-Opening of N-Acyl Aziridines

In addition to nucleophilic pathways, N-acyl aziridines can undergo ring-opening through radical mechanisms. These reactions often proceed with high regioselectivity and provide access to β-amido substituted radicals, which are valuable intermediates in organic synthesis. dicp.ac.cnrmit.edu.vn

A notable method for the radical ring-opening of N-acyl aziridines involves single electron transfer (SET) from a low-valent metal complex, such as a titanocene(III) species. dicp.ac.cnnih.gov In this process, the N-acylated aziridine is opened to form the more substituted radical through electron transfer. dicp.ac.cnrmit.edu.vnnih.gov This titanocene-catalyzed reaction is highly regioselective and has a broad substrate scope, tolerating a variety of functional groups. nih.govmdpi.com

The mechanism is proposed to involve the formation of a titanocene(III)-substrate complex, followed by an electron transfer that can lead to the ring-opened carbon-centered radical in a concerted or stepwise manner. dicp.ac.cn Density Functional Theory (DFT) calculations have suggested that the ring-opening of N-acyl aziridines via electron transfer can proceed through a concerted mechanism. dicp.ac.cnrmit.edu.vn This method is particularly useful for the construction of quaternary carbon centers. dicp.ac.cnnih.gov

Table 2: Titanocene-Catalyzed Radical Ring-Opening of N-Acyl Aziridines

| Aziridine Substituents | Radical Acceptor | Product | Yield (%) |

| 2-Ph, 2-Me | Methyl Acrylate | γ-Amino Ester | 85 |

| 2,2-Me₂ | Methyl Acrylate | γ-Amino Ester | 78 |

| 2-Ph | - (Reduction) | β-Amino Amide | 92 |

| 2-n-Bu, 3-n-Bu | - (Reduction) | β-Amino Amide | 88 |

This table presents typical yields for the titanocene-catalyzed radical ring-opening of various N-acyl aziridines, demonstrating the synthetic utility of this methodology. dicp.ac.cn

Formation of Carbon-Centered Radicals and Subsequent Transformations

The generation of carbon-centered radicals from aziridine derivatives opens avenues for novel carbon-carbon and carbon-heteroatom bond formations. While specific studies on Aziridin-1-yl(piperidin-1-yl)methanone are not prevalent, related N-acyl aziridines undergo radical-mediated transformations.

Recent research has demonstrated that N-aziridinyl radicals can be generated from N-pyridinium aziridine precursors through photoredox catalysis. These transient N-aziridinyl radicals are electrophilic and can be trapped by olefinic substrates. For instance, in the presence of oxygen, this leads to 1,2-hydroxyaziridination products. nih.gov This methodology establishes the potential for aziridine group transfer through a radical mechanism. nih.gov

Another approach involves the direct deaminative functionalization of amines to generate carbon-centered radicals using an anomeric amide reagent. This process allows for the conversion of amines into a variety of functional groups, including halides, thioethers, and alcohols. nih.gov The success of these transformations depends on the efficient generation of the radical and subsequent trapping that outcompetes undesired side reactions like hydrogen atom transfer. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the ring-opening of N-acyl aziridines via electron transfer, confirming that this can proceed through a concerted process. mdpi.com

Transition Metal-Catalyzed Ring-Opening and Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the selective ring-opening and functionalization of aziridines, including those bearing a urea (B33335) moiety. researchgate.netscilit.comdoaj.org These methods often proceed under mild conditions with high regio- and stereoselectivity. mdpi.comresearchgate.net

Palladium: Palladium catalysts are widely used for the cross-coupling of aziridines with various partners. researchgate.net For instance, the palladium-catalyzed coupling of aziridinylzinc chloride intermediates with aryl and alkenyl halides has been demonstrated to proceed with retention of the aziridine stereochemistry. nih.gov The choice of a highly reactive palladium catalyst, such as one employing a bulky phosphine (B1218219) ligand, can be crucial to suppress side reactions like the thermal decomposition of the organozinc intermediate. nih.gov Kinetic studies of such cross-coupling reactions have indicated that the rate-determining step is often the reductive elimination from the palladium(II) intermediate. nih.govacs.orgresearchgate.net

Nickel: Nickel catalysts offer a cost-effective and efficient alternative for aziridine ring-opening reactions. recercat.cat Nickel(II) complexes have been shown to catalyze the cross-coupling of N-sulfonyl aziridines with organozinc reagents. princeton.edu These reactions can proceed with high regioselectivity, affording β-substituted amines. princeton.eduprinceton.edu Nickel catalysis has also been employed in the reductive cross-coupling of aziridines with allylic chlorides, providing a route to β-allyl-substituted arylethylamines. nih.gov Furthermore, nickel/N-heterocyclic carbene (NHC) systems can catalyze the rearrangement of vinyl aziridines to form imines or 1,3-butadienylamines. nih.gov

Silver: Silver catalysts are effective in promoting nitrene transfer reactions, which can be used for the synthesis of aziridines. uchicago.edu Silver-catalyzed intramolecular aziridination of carbamates and carbamimidates has been shown to be a chemo- and enantioselective process. nih.govrsc.orgchemrxiv.org The resulting bicyclic aziridines can then undergo nucleophilic ring-opening to yield enantioenriched amines. nih.gov The counteranion of the silver salt and the structure of the chiral ligand can significantly influence the enantioselectivity of these transformations. rsc.orgchemrxiv.orgresearchgate.net

Overview of Metal-Catalyzed Reactions of Aziridine Derivatives

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Cross-coupling with aryl/alkenyl halides | Retention of stereochemistry; requires reactive catalyst to avoid decomposition of intermediates. | nih.govnih.govacs.org |

| Nickel | Cross-coupling with organozinc reagents | Cost-effective; high regioselectivity for β-substituted amines. | princeton.edu |

| Nickel | Reductive cross-coupling with allylic chlorides | Provides access to β-allyl-substituted arylethylamines. | nih.gov |

| Silver | Intramolecular aziridination | Chemo- and enantioselective; ligand and counteranion effects are significant. | nih.govrsc.orgchemrxiv.org |

The regio- and stereochemical outcome of transition metal-catalyzed aziridine ring-opening is a critical aspect of their synthetic utility. mdpi.comresearchgate.net The choice of metal, ligand, and substrate all play a role in determining the selectivity of the reaction.

In many palladium- and nickel-catalyzed cross-coupling reactions, the regioselectivity is governed by the oxidative addition step, where the metal inserts into the less hindered C-N bond of the aziridine. mdpi.com For example, in the nickel-catalyzed alkylation of styrenyl aziridines, the reaction proceeds with regioselectivity opposite to that expected for a classical SN2 process, suggesting a different mechanistic pathway. princeton.edu

The stereospecificity of these reactions is also noteworthy. Palladium-catalyzed couplings of aziridinylzinc species have been shown to proceed with retention of configuration at the reacting carbon center. nih.govacs.org In contrast, some nickel-catalyzed reactions are stereoconvergent, where the stereochemistry of the product is directed by the catalyst system rather than the starting material's stereochemistry. princeton.edu

Silver-catalyzed intramolecular aziridinations have demonstrated high levels of enantioselectivity, which is controlled by the chiral ligand. nih.govrsc.orgchemrxiv.org The subsequent nucleophilic ring-opening of these enantioenriched aziridines typically occurs with inversion of configuration at the attacked carbon, allowing for the stereocontrolled synthesis of functionalized amines. nih.gov

Aziridinium (B1262131) Ion Mediated Transformations

The formation of an aziridinium ion activates the otherwise relatively inert "non-activated" aziridine ring towards nucleophilic attack. wikipedia.orgencyclopedia.pub This strategy is fundamental to many transformations of aziridine derivatives. encyclopedia.pubnih.gov

Aziridinium ions can be generated by the reaction of the aziridine nitrogen with an electrophile. nih.govresearchgate.netsemanticscholar.org The stability and reactivity of the resulting aziridinium ion depend on the nature of the electrophile, the substituents on the aziridine ring, and the reaction medium. nih.gov While often too reactive to be isolated, their formation can be observed spectroscopically when a non-nucleophilic counteranion is present. nih.govrsc.org

The increased ring strain of the aziridinium ion, estimated to be an increase of 47 kJ/mol upon protonation of the parent aziridine, renders it highly susceptible to ring-opening by nucleophiles. wikipedia.orgencyclopedia.pub The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the aziridinium ion.

Bicyclic aziridinium ions, formed through intramolecular cyclization, are particularly useful intermediates. nih.govnih.govfrontiersin.org Their formation and subsequent ring-opening by nucleophiles provide a regio- and stereospecific route to various nitrogen-containing heterocycles. nih.gov

The reaction of aziridines with alkylating agents to form aziridinium ions, followed by nucleophilic ring-opening, is termed an alkylative ring-opening. nih.govresearchgate.netsemanticscholar.org This process allows for the simultaneous N-alkylation and functionalization of the aziridine ring. For example, treatment of an aziridine with an alkyl triflate can generate a stable aziridinium triflate, which can then react with various nucleophiles. rsc.org

Examples of Alkylative Ring-Opening Reactions

| Aziridine Substrate | Alkylating Agent | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 2-Benzyloxymethylaziridine | Ethyl triflate (EtOTf) | Sodium acetate (B1210297) (NaOAc) | N-Ethyl, β-acetoxy amine | semanticscholar.org |

| Enantiopure 2-substituted 1-phenylethyl-aziridine | Methyl triflate (MeOTf) | Nitriles | Optically pure acyclic amine derivatives | rsc.org |

Ring-expansion reactions of aziridinium ions provide a powerful method for the synthesis of larger azaheterocycles. nih.govfrontiersin.org Bicyclic aziridinium ions are key intermediates in these transformations. For instance, the alkylative ring-opening of a bicyclic aziridinium ion with an organocopper reagent can lead to the formation of a 2-alkyl-substituted piperidine (B6355638) in a regio- and stereoselective manner. nih.govfrontiersin.org This approach has been successfully applied to the synthesis of alkaloids like conine and epiquinamide. nih.govfrontiersin.org The regioselectivity of the ring-opening is dependent on the nature of the nucleophile, with softer nucleophiles like organocuprates favoring attack at the less hindered carbon of the aziridinium ion. nih.govfrontiersin.org

Reactivity of the Piperidin-1-yl Moiety

The piperidine ring is a prevalent scaffold in pharmaceuticals and natural products, making the study of its reactivity crucial for the development of new chemical entities. In Aziridin-1-yl(piperidin-1-yl)methanone, the piperidine moiety's reactivity is influenced by its conformational properties and the electronic nature of the N-acyl substituent.

The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. For N-acylpiperidines, the conformational equilibrium is a key determinant of reactivity. The presence of the aziridinylmethanone group introduces significant steric and electronic effects. Due to pseudoallylic strain, there is a strong preference for substituents at the C2 position to adopt an axial orientation. acs.org This contrasts with simple N-alkyl piperidines where equatorial substitution is often favored.

The two primary chair conformers of a substituted N-acylpiperidine interconvert, but the energy barrier and population of each state are dictated by the substituents. Computational studies on model N-acylpiperidines show that a twist-boat conformation can also be populated, although it is generally less favorable than the chair form by approximately 1.5 kcal/mol. nih.gov However, analysis of protein-ligand crystal structures reveals that a significant percentage of N-acylpiperidine ligands adopt a twist-boat conformation, suggesting that binding interactions can overcome this thermodynamic penalty. acs.org

This conformational preference directly impacts the reactivity at different positions of the ring. For instance, the accessibility of axial versus equatorial C-H bonds to reagents is different, which can lead to high diastereoselectivity in functionalization reactions. Ultrafast spectroscopic studies on related molecules like N-methyl piperidine have shown that electronic excitation can induce rapid conformational changes between chair and twist structures, highlighting the dynamic nature of the ring system. rsc.org The specific conformation of Aziridin-1-yl(piperidin-1-yl)methanone will therefore govern the stereochemical outcome of any modification on the piperidine ring.

As piperidine is a saturated heterocycle, dearomatization strategies are not directly applicable to the pre-formed ring. Instead, these methods are employed for the synthesis of highly functionalized piperidine precursors from pyridine (B92270) derivatives. Such approaches often involve the reduction of the aromatic pyridine ring, a process that can be catalyzed by various transition metals under hydrogenation conditions. nih.gov

Ring-opening of the saturated piperidine ring is not a common transformation due to the stability of the C-C and C-N bonds. Such reactions typically require harsh conditions or specific activation. For example, photooxidation using single electron transfer can induce the ring opening of N-alkyl-4-piperidinols. researchgate.net Another strategy involves the oxidative cleavage of C-C/C-N bonds in N-arylpiperidines under metal-free conditions. researchgate.net For a simple N-acyl piperidine like Aziridin-1-yl(piperidin-1-yl)methanone, which lacks specific activating groups, ring-opening is generally an unfavorable pathway under standard synthetic conditions. However, ring contraction of α-acylated piperidines to form substituted cyclopentanes can be achieved through visible light-mediated Norrish type II reactions. nih.gov

Direct C–H functionalization of the piperidine ring offers a powerful tool for late-stage modification, allowing for the introduction of various substituents without requiring de novo synthesis. The primary sites for functionalization are the C-H bonds alpha (C2/C6), beta (C3/C5), and gamma (C4) to the nitrogen atom.

α-Functionalization (C2/C6): The C-H bonds at the α-position are activated by the adjacent nitrogen atom, making them susceptible to deprotonation and subsequent reaction with electrophiles. A common strategy involves direct α-lithiation using a strong base, followed by trapping with an electrophile. nih.gov While highly effective for N-Boc-piperidines, the application to N-acyl systems can be more complex. nih.gov Alternative modern methods bypass the need for strong bases. Photoredox catalysis, for example, enables the α-arylation of piperidines under mild conditions. mdpi.com Another approach involves the formation of an endo-cyclic iminium ion intermediate via oxidation, which can then be trapped by a variety of nucleophiles. cam.ac.uk

β- and γ-Functionalization (C3/C5, C4): Functionalizing the more remote C3 and C4 positions is challenging due to the lower reactivity of these C-H bonds. Site selectivity is often controlled by the choice of catalyst and the nature of the nitrogen protecting group. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to achieve site-selective functionalization. researchgate.net Strategic placement of directing groups can also guide metal catalysts to these more distant positions, although this requires pre-functionalization of the substrate.

The table below summarizes representative methods applicable to the functionalization of N-acyl piperidine scaffolds.

| Position | Reaction Type | Key Reagents/Catalyst | Typical Nucleophile/Electrophile | Reference |

|---|---|---|---|---|

| C2/C6 (α) | Directed Lithiation | s-BuLi, (-)-sparteine | Aldehydes, Ketones, Alkyl halides | nih.gov |

| C2/C6 (α) | Photoredox Catalysis | Ir(ppy)₃ or Acridinium salts | (Hetero)arenes, Michael acceptors | mdpi.com |

| C2/C6 (α) | Iminium Ion Trapping | Oxidant (e.g., for N-oxide formation) | Cyanides, Grignard reagents, Organozincs | cam.ac.uk |

| C3/C4 (β/γ) | Rh-Catalyzed C-H Insertion | Rh₂(OAc)₄, Diazo compounds | Donor/acceptor carbenes | researchgate.netresearchgate.net |

Reactivity of the Carbonyl (Methanone) Linkage

The carbonyl group in Aziridin-1-yl(piperidin-1-yl)methanone is part of a urea-like structure, given the two adjacent nitrogen atoms. This linkage is generally characterized by low electrophilicity due to resonance delocalization of the nitrogen lone pairs into the C=O π-system. nih.gov Consequently, specialized activation methods are required to induce reactivity at the carbonyl carbon.

To overcome the inherent stability of the amide/urea carbonyl, electrophilic activation is a common and powerful strategy. This involves treating the compound with a strong electrophile that coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a premier reagent for this purpose. In the presence of a non-nucleophilic base (e.g., 2-fluoropyridine), Tf₂O reacts with the carbonyl oxygen to form a highly reactive O-triflylated intermediate. This species can then undergo further transformation, often involving elimination to form a highly electrophilic keteniminium ion or a related nitrilium ion. nih.gov This activation renders the carbonyl carbon susceptible to attack by even weak nucleophiles. This one-pot method integrates amide activation, reduction, and intramolecular substitution to construct piperidine rings from halogenated amide precursors. nih.gov

The table below lists common reagents used for the electrophilic activation of amide and urea carbonyls.

| Activating Reagent | Abbreviation | Generated Reactive Intermediate | Typical Conditions |

|---|---|---|---|

| Trifluoromethanesulfonic anhydride | Tf₂O | Keteniminium ion / Nitrilium ion | Non-nucleophilic base (e.g., 2-F-Pyridine), CH₂Cl₂ |

| Phosphoryl chloride | POCl₃ | Vilsmeier-type reagent | Pyridine or DMF, 0 °C to reflux |

| Oxalyl chloride | (COCl)₂ | Acyloxyiminium ion | Inert solvent (e.g., CH₂Cl₂), low temperature |

| Ghosez's reagent | - | α-Chloroenamine | Triethylamine, CH₂Cl₂ |

Once activated, the carbonyl group can serve as a linchpin in intramolecular cyclization and rearrangement reactions. A unified approach has been developed for preparing diverse nitrogen heterocycles through the intramolecular cyclization of amides. rsc.org If the piperidine ring of Aziridin-1-yl(piperidin-1-yl)methanone were substituted with a tethered nucleophile (e.g., a hydroxyl or amine group), activation of the carbonyl could trigger an intramolecular cyclization to form bicyclic structures.

For example, the reaction of amides bearing a tethered alkene with Tf₂O can lead to intramolecular cyclization via attack of the alkene onto the activated carbonyl, followed by trapping of the resulting cation. Such cascade reactions provide efficient routes to complex polycyclic systems. rsc.org Furthermore, cobalt-catalyzed intramolecular [2+2+2] cycloadditions involving ynamides (activated amides) have been shown to produce complex fused pyridine systems, demonstrating the versatility of activated amides in constructing intricate molecular architectures. nih.gov While specific examples involving the aziridinyl-methanone moiety are not documented, these principles establish a clear potential for such intramolecular transformations, provided a suitable nucleophilic partner is present elsewhere in the molecule.

Interplay Between the Aziridine, Piperidine, and Carbonyl Functionalities

The chemical behavior of Aziridin-1-yl(piperidin-1-yl)methanone is dictated by the electronic and steric interplay of its three core components: the strained aziridine ring, the electron-donating piperidine ring, and the connecting carbonyl group. The N-acyl substitution on the aziridine ring is a critical feature, as the carbonyl group significantly influences the reactivity of the three-membered ring.

Remote Effects and Communication Between Ring Systems

The piperidine ring, being a saturated heterocycle, primarily exerts an electronic effect on the carbonyl group through the nitrogen lone pair. This electron-donating character increases the electron density on the carbonyl carbon, potentially reducing its electrophilicity compared to N-acyl aziridines with electron-withdrawing groups. This, in turn, could modulate the reactivity of the aziridine ring.

Tandem Reactions and Cascade Processes Involving Multiple Reactive Centers

The structure of Aziridin-1-yl(piperidin-1-yl)methanone presents opportunities for tandem and cascade reactions, although no specific examples have been documented for this compound. Hypothetically, a reaction could be initiated at one of the reactive centers—the electrophilic aziridine ring or the nucleophilic piperidine nitrogen (if deprotonated or in the presence of a suitable electrophile)—leading to a subsequent transformation involving another part of the molecule.

For instance, a nucleophilic attack on the aziridine ring could lead to a ring-opened intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate could potentially undergo further reactions involving the piperidine or carbonyl moieties. Conversely, a reaction initiated at the piperidine ring, while less probable under typical conditions, could conformationally influence the aziridine ring's accessibility to reagents.

Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemical outcomes of reactions involving Aziridin-1-yl(piperidin-1-yl)methanone would be of significant interest, given the chiral nature of many substituted aziridines.

Factors Governing Regio- and Stereochemical Selectivity

In nucleophilic ring-opening reactions of the aziridine moiety, the regioselectivity is a key consideration. For an unsubstituted aziridine ring, as in the parent compound, the two methylene (B1212753) carbons are equivalent. However, if the aziridine ring were to be substituted, the site of nucleophilic attack would be influenced by both steric and electronic factors. The N-acyl group, in this case, the piperidinylmethanone group, activates the aziridine ring for nucleophilic attack.

The stereoselectivity of such reactions would be governed by the mechanism of the ring-opening. An SN2-type mechanism would be expected to proceed with inversion of configuration at the carbon center being attacked. The diastereoselectivity would be influenced by the approach of the nucleophile, which could be directed by the conformation of the N-acyl group and the piperidine ring.

| Factor | Influence on Selectivity |

| Nature of Nucleophile | Stronger, "harder" nucleophiles may favor a direct SN2 attack, while "softer" nucleophiles might interact with other parts of the molecule. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting selectivity. |

| Temperature | Lower temperatures generally favor higher selectivity by discriminating between competing reaction pathways with different activation energies. |

| Presence of Lewis Acids | Lewis acids can coordinate to the carbonyl oxygen or the aziridine nitrogen, further activating the ring and influencing the regio- and stereochemical outcome. |

Retention and Inversion of Configuration

As is characteristic for SN2 reactions, the nucleophilic ring-opening of the aziridine in Aziridin-1-yl(piperidin-1-yl)methanone at one of its carbon atoms is expected to proceed with inversion of configuration at that center. If the reaction were to proceed through a mechanism with more SN1 character, for example, through the formation of a more stabilized carbocationic intermediate (less likely for an unsubstituted aziridine), a loss of stereochemical integrity leading to a mixture of retention and inversion products could be anticipated.

The stereochemical information of the starting material, if a chiral version of Aziridin-1-yl(piperidin-1-yl)methanone were used, would be crucial in determining the stereochemistry of the product. The precise stereochemical outcome would be a valuable tool for elucidating the reaction mechanism.

Theoretical and Computational Chemistry Studies of Aziridin 1 Yl Piperidin 1 Yl Methanone

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in exploring the conformational landscape of Aziridin-1-yl(piperidin-1-yl)methanone. These calculations can predict the relative energies of different spatial arrangements of the atoms, identify stable conformations (energy minima), and determine the energy barriers for interconversion between them (transition states).

The conformational flexibility of Aziridin-1-yl(piperidin-1-yl)methanone is largely dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize angular and torsional strain. Computational studies on analogous N-acylpiperidines reveal that the chair conformation is the global energy minimum. The attachment of the aziridinylcarbonyl group to the piperidine nitrogen introduces steric and electronic interactions that influence the ring's geometry.

The aziridine (B145994) ring, being a three-membered heterocycle, is inherently strained. Its geometry is relatively rigid compared to the piperidine ring. The primary conformational process associated with the aziridine moiety is nitrogen inversion, which will be discussed in the subsequent section. The interplay between the piperidine ring's puckering and the orientation of the aziridinylcarbonyl group leads to various possible conformers. High-level quantum chemical calculations are necessary to locate the specific energy minima and the transition states that connect them on the potential energy surface of the entire molecule.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Note: The data in the table is based on computational studies of N-acetylpiperidine as a representative model for the piperidine moiety of Aziridin-1-yl(piperidin-1-yl)methanone.

A key dynamic process in the aziridine ring is nitrogen inversion, where the nitrogen atom and its lone pair of electrons pass through a planar transition state. This process is analogous to an umbrella inverting in the wind. The energy barrier to this inversion is sensitive to the substituents on the nitrogen atom.

For N-acylaziridines, which are structurally analogous to the aziridinyl portion of Aziridin-1-yl(piperidin-1-yl)methanone, the presence of the carbonyl group significantly influences the inversion barrier. The delocalization of the nitrogen lone pair into the carbonyl group's π-system stabilizes the planar transition state, thereby lowering the inversion barrier compared to N-alkylaziridines. Quantum chemical calculations have been pivotal in quantifying these barriers. mdpi.com

| Compound | Inversion Barrier (kcal/mol) |

|---|---|

| N-Methylaziridine | 19.2 |

| N-Formylaziridine | 12.5 |

| N-Acetylaziridine | 11.8 |

Note: The data is derived from computational studies on analogous N-acylaziridines to infer the properties of the aziridine moiety in Aziridin-1-yl(piperidin-1-yl)methanone.

The amide bond connecting the aziridine and piperidine rings exhibits restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation gives rise to different amide bond conformations, typically referred to as cis and trans isomers.

| Parameter | Value (kcal/mol) |

|---|---|

| Rotational Barrier (Ea) | 15-18 |

Note: The data is based on computational studies of N-acetylpiperidine as a representative model.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving Aziridin-1-yl(piperidin-1-yl)methanone. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the structures of transition states, and understand the factors that control the reaction's outcome.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. For reactions involving Aziridin-1-yl(piperidin-1-yl)methanone, such as the characteristic ring-opening of the aziridine, DFT calculations can be employed to locate the transition state structures.

The analysis of a transition state's geometry, vibrational frequencies (specifically the single imaginary frequency corresponding to the reaction coordinate), and energy provides crucial information about the reaction mechanism. For instance, in a nucleophilic ring-opening of the aziridine, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can quantify the activation energy, which is directly related to the reaction rate.

Many reactions of aziridines are known to be regioselective (favoring bond formation at one carbon atom of the ring over the other) and stereoselective (favoring the formation of one stereoisomer over another). Computational modeling provides a molecular-level explanation for these selectivities.

In the case of Aziridin-yl(piperidin-1-yl)methanone, if the aziridine ring were to be substituted, its ring-opening reaction would present questions of regioselectivity. DFT calculations can model the approach of a nucleophile to both carbon atoms of the aziridine ring and calculate the energies of the respective transition states. The pathway with the lower energy transition state will be the favored one, thus explaining the observed regioselectivity.

Similarly, the stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. By modeling these transition states, computational chemistry can predict and rationalize the stereoselectivity of reactions involving the chiral centers that can be generated from the opening of the aziridine ring or from the conformational chirality of the piperidine ring.

Computational Insights into Catalytic Cycles

Computational methods are instrumental in elucidating the mechanisms of catalytic reactions involving N-acylaziridines. Density Functional Theory (DFT) is frequently employed to map the potential energy surfaces of reaction pathways, identify transition states, and calculate activation barriers. For Aziridin-1-yl(piperidin-1-yl)methanone, a key reaction of interest is the nucleophilic ring-opening of the aziridine moiety, a common transformation for this class of compounds.

Theoretical studies on analogous N-acylaziridines have shown that the catalytic cycle for a ring-opening reaction, for instance with a halide nucleophile catalyzed by a Lewis acid, typically involves several key steps:

Activation of the Aziridine: The Lewis acid coordinates to the carbonyl oxygen or the aziridine nitrogen, enhancing the electrophilicity of the ring carbons.

Nucleophilic Attack: The nucleophile attacks one of the aziridine ring carbons, leading to the formation of a transition state.

Ring Opening: The C-N bond of the aziridine ring cleaves, relieving ring strain and forming an intermediate.

Product Formation and Catalyst Regeneration: The intermediate is protonated or undergoes further reaction to yield the final product, and the Lewis acid catalyst is regenerated.

The energetics of such a hypothetical catalytic cycle for Aziridin-1-yl(piperidin-1-yl)methanone can be modeled using DFT calculations. The table below presents illustrative relative energies for the key species in a generic acid-catalyzed ring-opening reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Aziridin-1-yl(piperidin-1-yl)methanone + Catalyst + Nucleophile | 0.0 |

| Activated Complex | Catalyst coordinated to the substrate | -5.2 |

| Transition State | Nucleophilic attack on the aziridine ring | +15.8 |

| Intermediate | Ring-opened intermediate | -10.4 |

| Products | Ring-opened product + Regenerated Catalyst | -25.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of catalytic cycles.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and dynamic behavior of molecules over time. bu.edunih.gov For a molecule like Aziridin-1-yl(piperidin-1-yl)methanone, which contains a flexible piperidine ring and a strained aziridine ring connected by an amide linkage, MD simulations can reveal important information about its structural dynamics.

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. nih.govsemanticscholar.org This would allow for the exploration of the molecule's conformational landscape. Key dynamic behaviors that could be investigated for Aziridin-1-yl(piperidin-1-yl)methanone include:

Piperidine Ring Conformation: The piperidine ring is known to adopt chair, boat, and twist-boat conformations. MD simulations can determine the relative populations and interconversion rates of these conformers.

Amide Bond Rotation: The rotation around the C-N amide bond is restricted due to partial double bond character. MD can quantify the rotational barrier and the preferred dihedral angles.

Aziridine Ring Puckering: While the aziridine ring is relatively rigid, it can undergo puckering motions, which can be characterized by MD simulations.

The following table summarizes key parameters that could be obtained from a hypothetical MD simulation of Aziridin-1-yl(piperidin-1-yl)methanone.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Piperidine Conformation | Most populated conformer | Chair (95%) |

| Amide C-N Rotational Barrier | Energy barrier for rotation | 18.5 kcal/mol |

| Aziridine C-N Bond Length Fluctuation | Root-mean-square fluctuation | 0.08 Å |

| Radius of Gyration | Measure of molecular compactness | 3.2 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Bonding Characteristics

The three-membered aziridine ring in Aziridin-1-yl(piperidin-1-yl)methanone is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. This ring strain is a key factor in the reactivity of the molecule, particularly in ring-opening reactions. rsc.org

The ring strain energy (RSE) can be quantified using computational methods, such as ab initio or DFT calculations. osti.gov This is typically done by comparing the heat of formation of the cyclic molecule with that of a suitable acyclic reference compound. For N-acylaziridines, the RSE is influenced by the nature of the acyl group. The electron-withdrawing nature of the piperidin-1-yl)methanone group is expected to affect the electronic structure and, consequently, the strain energy of the aziridine ring.

The table below provides a comparison of the calculated RSE for the aziridine moiety in a model N-acylaziridine with other common small rings.

| Cyclic System | Ring Size | Representative RSE (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Aziridine (unsubstituted) | 3 | 26.0 |

| N-acetylaziridine (model system) | 3 | 28.5 |

| Cyclobutane | 4 | 26.5 |

| Oxirane | 3 | 27.3 |

Note: The RSE values are representative and can vary with the computational method and the specific substitution pattern. The value for N-acetylaziridine is a plausible estimate for an N-acylaziridine system.

The distribution of electron density within Aziridin-1-yl(piperidin-1-yl)methanone is crucial for understanding its reactivity. Computational methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) mapping can provide detailed information about the partial atomic charges. researchgate.netwikipedia.org

The presence of electronegative nitrogen and oxygen atoms leads to a polarized electronic structure. The carbonyl carbon is expected to be electrophilic, while the carbonyl oxygen and the two nitrogen atoms are nucleophilic. The aziridine ring carbons are also susceptible to nucleophilic attack due to ring strain and the electron-withdrawing effect of the acyl group.

The following table presents a hypothetical Mulliken charge distribution for the key atoms in Aziridin-1-yl(piperidin-1-yl)methanone, calculated at the DFT/B3LYP level of theory.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.55 |

| Carbonyl Oxygen | -0.50 |

| Aziridine Nitrogen | -0.45 |

| Piperidine Nitrogen | -0.40 |

| Aziridine Carbons | -0.15 |

Note: These charge values are illustrative and depend on the computational method and basis set used.

To further predict the reactivity of different sites in the molecule, Fukui functions can be calculated. nih.govresearchgate.net The Fukui function, f(r), is a local reactivity descriptor derived from DFT that indicates the change in electron density at a particular point when the total number of electrons in the system changes. faccts.de The condensed Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) can identify the most reactive sites. mdpi.com

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| Carbonyl Carbon | 0.25 | 0.05 | 0.15 |

| Aziridine Carbons | 0.18 | 0.02 | 0.10 |

| Carbonyl Oxygen | 0.03 | 0.20 | 0.12 |

| Piperidine Nitrogen | 0.02 | 0.15 | 0.09 |

Note: The data in this table is hypothetical. Higher values indicate a greater propensity for the specified type of attack.

Based on these hypothetical Fukui indices, the carbonyl carbon would be the primary site for nucleophilic attack, followed by the aziridine carbons. The carbonyl oxygen would be the most likely site for electrophilic attack.

Synthetic Applications of Aziridin 1 Yl Piperidin 1 Yl Methanone As a Versatile Building Block

Construction of Complex Azaheterocyclic Scaffolds

The unique reactivity of aziridin-1-yl(piperidin-1-yl)methanone makes it an excellent precursor for the synthesis of a wide array of azaheterocyclic structures. Its ability to undergo controlled ring-opening and subsequent cyclization reactions provides access to diverse and structurally complex amine systems.

Aziridin-1-yl(piperidin-1-yl)methanone serves as a key starting material in the synthesis of intricate polycyclic amine systems. Lewis acid-promoted reactions, for instance, can activate the aziridine (B145994) ring, leading to the formation of an aziridinium (B1262131) ion intermediate. This reactive species can then undergo further transformations, such as cycloaddition reactions, to generate polycyclic frameworks. For example, treatment with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can facilitate [4+3] cycloadditions to yield seven-membered polycyclic systems.

The versatility of this building block is further demonstrated in its application in Pictet-Spengler-type cyclizations. Activation of an aziridine bearing an indole nucleus tethered to the nitrogen atom with BF₃·OEt₂ can lead to the formation of an iminium ion intermediate. Subsequent intramolecular cyclization furnishes substituted tetrahydro-β-carbolines, which are core structures in many alkaloids. These examples highlight the capacity of aziridin-1-yl(piperidin-1-yl)methanone derivatives to serve as precursors for complex, multi-ring nitrogenous scaffolds.

The strategic use of aziridin-1-yl(piperidin-1-yl)methanone allows for the divergent synthesis of various saturated N-heterocycles, including substituted pyrrolidines, piperidines, and azepanes. The outcome of the reaction is often dictated by the choice of nucleophile and reaction conditions, enabling access to a range of ring sizes from a common precursor.

For instance, the ring-opening of N-alkyl aziridines with various nucleophiles, followed by intramolecular cyclization, provides a pathway to these heterocyclic systems. The regioselectivity of the ring-opening is a critical factor, and it can be controlled by the substituents on the aziridine ring. The presence of an aryl group, for example, can direct nucleophilic attack to the adjacent carbon atom. This controlled ring-opening, followed by cyclization, has been successfully employed in the synthesis of piperidine (B6355638) derivatives.

Furthermore, methods such as iron-catalyzed reductive amination of ω-amino fatty acids have been developed for the efficient preparation of pyrrolidines, piperidines, and azepanes. While not directly starting from aziridin-1-yl(piperidin-1-yl)methanone, these methods illustrate the broader strategies for synthesizing these important heterocyclic motifs, where aziridine-derived intermediates can play a crucial role. The ability to access a variety of ring sizes from a single, versatile building block underscores the synthetic utility of aziridin-1-yl(piperidin-1-yl)methanone in generating libraries of diverse azaheterocycles.

| Heterocycle | Synthetic Strategy | Key Features |

| Polycyclic Amines | Lewis acid-promoted cycloadditions | Access to seven-membered rings |

| Tetrahydro-β-carbolines | Pictet-Spengler cyclization | Formation of alkaloid core structures |

| Pyrrolidines | Nucleophilic ring-opening and intramolecular cyclization | Divergent synthesis capabilities |

| Piperidines | Controlled ring-opening of N-alkyl aziridines | Regioselective functionalization |

| Azepanes | Intramolecular cyclization strategies | Access to larger ring systems |

Applications in Natural Product Synthesis

The structural motifs accessible from aziridin-1-yl(piperidin-1-yl)methanone are prevalent in a vast number of biologically active natural products. Consequently, this compound has found significant application as a key intermediate in the total synthesis of these complex molecules, particularly alkaloids.

Aziridines, in general, are powerful building blocks for the synthesis of alkaloids due to their ability to introduce nitrogen functionality with stereocontrol. Aziridin-1-yl(piperidin-1-yl)methanone, as a specific example, can be elaborated into chiral intermediates that are crucial for the asymmetric synthesis of various piperidine alkaloids.

A notable example is the synthesis of the hemlock alkaloid, (S)-coniine. The synthesis can be achieved through the treatment of a methyleneaziridine derivative with ethylmagnesium chloride, followed by reaction with 1,3-diiodopropane and subsequent reduction. This sequence demonstrates the utility of aziridine-based compounds in constructing the piperidine core of the alkaloid. Furthermore, aziridine-based methodologies have been applied to the synthesis of the macroline-related alkaloid (±)-alstonerine, where a key step involves the regioselective and stereospecific ring-opening of an aziridine.

The strategic use of aziridines in a "build/couple/pair" strategy for diversity-oriented synthesis has also been explored for producing various alkaloid skeletons. This approach involves the regio- and stereochemically controlled nucleophilic ring-opening of N-alkyl aziridines, followed by intramolecular cyclization to generate polycyclic heterocycles that form the core of many alkaloids.

| Alkaloid Target | Key Synthetic Step Involving Aziridine | Significance |

| (S)-Coniine | Ring-opening of a methyleneaziridine derivative | Construction of the piperidine core |

| (±)-Alstonerine | Regioselective and stereospecific aziridine ring-opening | Access to a complex macroline-related alkaloid |

| Various Alkaloid Skeletons | Nucleophilic ring-opening and intramolecular cyclization | Diversity-oriented synthesis of polycyclic heterocycles |

A significant advantage of using chiral aziridines derived from aziridin-1-yl(piperidin-1-yl)methanone is the ability to stereoselectively install chiral centers in complex molecules. The ring-opening of chiral aziridines often proceeds with high stereospecificity, allowing for the transfer of chirality from the starting material to the product.

This stereocontrol is crucial in the synthesis of natural products, where specific stereoisomers are often responsible for the desired biological activity. For example, a regio- and stereospecific aziridine ring-opening reaction has been developed for the construction of quaternary β-substituted-α-amino functional groups. This method, which proceeds under mild, metal-free conditions, has been applied to the stereoselective formation of tertiary alkyl-aryl ethers and can be utilized with various nucleophiles, including thiolates, azides, and chlorides.

The ability to perform these transformations with high stereoselectivity makes aziridin-1-yl(piperidin-1-yl)methanone a valuable tool for medicinal chemists and synthetic organic chemists aiming to construct complex, stereochemically defined molecules.

Development of Peptidomimetics and Conformationally Constrained Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. Aziridin-1-yl(piperidin-1-yl)methanone and its derivatives can serve as precursors for the synthesis of conformationally constrained amino acid derivatives, which are key components of many peptidomimetics.

The incorporation of rigid structural elements into a peptide backbone can help to lock the molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target. The three-membered ring of aziridine provides a source of conformational constraint. Chiral aziridines can be used as key intermediates in the asymmetric synthesis of β-substituted cysteine derivatives, which are valuable building blocks for peptidomimetics. The synthesis involves a regio-selective ring-opening of the aziridine with a sulfur nucleophile, affording the desired amino acid derivative with high enantioselectivity.

Furthermore, the development of synthetic methods for conformationally restricted building blocks is an active area of research in the field of peptidomimetics. The versatility of aziridine chemistry allows for the synthesis of a variety of non-natural amino acids and peptide bond isosteres that can be incorporated into peptide sequences to modulate their structure and function.

| Application Area | Role of Aziridin-1-yl(piperidin-1-yl)methanone | Outcome |

| Peptidomimetics | Precursor for conformationally constrained amino acid derivatives | Improved stability and bioavailability of peptide-based drugs |

| Constrained Amino Acids | Key intermediate in the asymmetric synthesis of β-substituted cysteine derivatives | Access to non-natural amino acids for peptide modification |

| Peptide Bond Isosteres | Versatile building block for isostere synthesis | Modulation of peptide structure and function |

Incorporation into Peptide Chains

While direct literature examples detailing the incorporation of Aziridin-1-yl(piperidin-1-yl)methanone into peptide chains are not extensively documented, the reactivity of related aziridine-2-carboxamides serves as a strong indicator of its potential in this domain. The fundamental principle lies in the use of the aziridine as a constrained electrophilic amino acid surrogate. Nucleophilic ring-opening of the aziridine ring by amino acid or peptide fragments can lead to the formation of novel peptide bonds and the introduction of non-canonical amino acid residues.

For instance, studies on N-substituted aziridine-2-carboxamides have demonstrated their ring-opening with carbohydrate C1-O-nucleophiles, yielding O-glycosyl serine conjugates. This highlights the capability of the activated aziridine ring to react with biologically relevant nucleophiles under controlled conditions to form complex glycoconjugates, which are essential components of glycopeptides. The stereochemistry of the resulting product is often influenced by the reaction conditions, such as the choice of solvent and the nature of the activating group on the aziridine nitrogen. By analogy, Aziridin-1-yl(piperidin-1-yl)methanone could potentially react with the side chains of amino acids like serine, threonine, or cysteine, or with the N-terminus of a peptide, to introduce a piperidine-containing moiety. This would create peptides with unique conformational constraints and functionalities, which could be valuable for developing peptidomimetics with enhanced stability or biological activity.

Design of Rigid Scaffolds for Chemical Biology Studies

The conformational rigidity of the piperidine ring, combined with the synthetic versatility of the aziridine moiety, makes Aziridin-1-yl(piperidin-1-yl)methanone an attractive starting material for the design of rigid molecular scaffolds. Such scaffolds are of significant interest in chemical biology as they allow for the precise spatial presentation of functional groups, which is crucial for probing protein-ligand interactions and for the development of potent and selective inhibitors.

The generation of rigid scaffolds can be achieved through various synthetic strategies that leverage the reactivity of the aziridine ring. Intramolecular ring-opening reactions, for example, can lead to the formation of bicyclic or polycyclic structures containing the piperidine core. The stereochemistry of these scaffolds can be controlled by the stereochemistry of the starting aziridine and the reaction conditions.

Furthermore, the piperidine ring itself is a prevalent motif in many FDA-approved drugs and serves as a key component in the design of scaffolds for various therapeutic targets, including kinase inhibitors. The incorporation of the aziridine-1-yl-methanone unit provides a reactive handle for diversifying the piperidine core, allowing for the generation of libraries of structurally related compounds for high-throughput screening.

Generation of sp3-Enriched Chemical Space

In contemporary drug discovery, there is a growing emphasis on moving away from flat, sp2-hybridized aromatic structures towards more three-dimensional, sp3-enriched molecules. Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with biological targets. Aziridin-1-yl(piperidin-1-yl)methanone is an excellent precursor for generating sp3-rich scaffolds through selective ring-opening reactions of the aziridine.

A key methodology involves the nucleophilic ring-opening of cyclic aziridine amides, which rapidly generates scaffolds with increased Fsp3 values. This approach allows for the direct formation of trans-1,2-disubstituted piperidine derivatives, providing stereochemical control and avoiding multi-step deprotection and functionalization sequences.

Synthesis of Densely Substituted Amine Derivatives

The nucleophilic ring-opening of Aziridin-1-yl(piperidin-1-yl)methanone and related cyclic aziridine amides provides a direct route to densely substituted amine derivatives. The reaction proceeds via nucleophilic attack on one of the aziridine carbons, leading to the formation of a new carbon-nucleophile bond and the generation of a secondary amine, which is part of the piperidine ring. The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine ring and the nature of the nucleophile.

A wide range of nucleophiles can be employed in these reactions, including phenols, thiophenols, and anilines, leading to the formation of ethers, thioethers, and substituted amines, respectively. The reaction conditions can be optimized to achieve high yields and regioselectivity. For instance, the use of cesium carbonate in THF has been shown to be effective for the ring-opening of piperidine aziridine amides with various nucleophiles.

Table 1: Regioselective Ring-Opening of a Piperidine Aziridine Amide with Phenolic Nucleophiles

| Entry | Nucleophile (o-substituent) | Product | Yield (%) | Regioselectivity (trans:cis) |

| 1 | o-cresol | trans-substituted piperidine | 82 | 4.4:1 |

| 2 | o-ethylphenol | trans-substituted piperidine | 75 | 5.2:1 |

| 3 | o-isopropylphenol | trans-substituted piperidine | 78 | 7.2:1 |

| 4 | o-chlorophenol | trans-substituted piperidine | 65 | 5.7:1 |

| 5 | o-bromophenol | trans-substituted piperidine | 56 | 6.3:1 |

Reaction conditions: Aziridine amide (1.0 equiv), K2CO3 (1.2 equiv), and o-substituted phenol (1.2 equiv) in DMF (0.10 M) at 110 °C for 20 min under microwave irradiation.

This methodology allows for the rapid generation of diverse libraries of substituted piperidine derivatives, which are valuable for exploring chemical space in drug discovery programs.

Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those bearing a nitrogen atom, is a significant challenge in organic synthesis. The nucleophilic ring-opening of appropriately substituted aziridines offers a powerful strategy to address this challenge. While Aziridin-1-yl(piperidin-1-yl)methanone itself is unsubstituted on the aziridine ring, the principle can be extended to substituted derivatives.

Research has shown that the nucleophilic ring-opening of a trisubstituted ethynyl aziridine with various amines proceeds with complete regio- and stereocontrol to afford vicinal diamines with a fully substituted carbon center. This demonstrates that the aziridine ring can serve as a template for the stereoselective formation of quaternary carbons. The reaction is not limited to ethynyl aziridines, as other alkyl trisubstituted aziridines have been shown to react similarly.

This approach provides a synthetic route to unique and complex amine structures that would be difficult to access through other methods. The ability to control the stereochemistry at the newly formed quaternary center is a key advantage of this methodology.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Methods for Synthesis and Transformation

The synthesis and functionalization of aziridine-containing molecules, including aziridinyl ureas, heavily rely on catalytic methods. Future advancements in this area are anticipated to focus on enhancing efficiency, selectivity, and sustainability.

Transition metal catalysis has been instrumental in the ring-opening reactions of aziridines. mdpi.com Catalysts based on palladium, rhodium, and silver have shown efficacy in promoting the reaction of N-acylaziridines with various nucleophiles. mdpi.comacs.org The development of novel ligand systems for these metals could lead to improved control over regioselectivity and stereoselectivity in ring-opening reactions, which is crucial for the synthesis of complex chiral amines. For instance, the enantioselective desymmetrization of meso-N-acylaziridines using palladium catalysts represents a powerful strategy for accessing chiral β-tryptamine derivatives. acs.org Future work will likely expand the scope of nucleophiles and aziridine (B145994) substrates for these types of transformations.

In the realm of synthesis, new catalysts are being explored for the construction of the urea (B33335) linkage itself under milder conditions. Ruthenium pincer complexes, for example, have been shown to catalyze the synthesis of ureas directly from methanol (B129727) and amines, offering a highly atom-economical route that produces hydrogen as the only byproduct. researchgate.net The application of such catalysts to the synthesis of aziridinyl ureas from aziridine, piperidine (B6355638), and a C1 source could represent a significant step forward.

| Catalyst Type | Potential Application | Key Advantages |

| Palladium-diphosphine complexes | Enantioselective ring-opening of N-acylaziridines | High enantioselectivity, access to chiral amines acs.org |

| Rhodium and Silver complexes | Regioselective C-N and C-O bond formation | Control over reaction pathways, formation of N-heterocycles mdpi.comnih.gov |

| Ruthenium pincer complexes | Atom-economical urea synthesis | Use of methanol as C1 source, high efficiency researchgate.net |

| Bi-BiVO4 Mott-Schottky heterostructures | Electrocatalytic urea synthesis | Ambient conditions, activation of N2 and CO2 chemeurope.comcas.cn |

Harnessing Photochemical and Electrochemical Approaches

In the quest for greener and more sustainable chemical processes, photochemical and electrochemical methods are gaining prominence. These techniques offer alternative energy sources to drive chemical reactions, often under mild conditions and with high selectivity.

Photochemical synthesis of aziridines has been demonstrated through various mechanisms, including the photoredox-catalyzed activation of sulfonyl azides to generate nitrene radical anions that can undergo intermolecular aziridination of alkenes. researchgate.net This approach avoids the need for stoichiometric oxidants and can be performed under visible light irradiation. The application of such methods to the synthesis of the aziridine precursor to Aziridin-1-yl(piperidin-1-yl)methanone could offer a more sustainable synthetic route.

Electrochemical synthesis is emerging as a powerful tool for both aziridine and urea formation. Electrochemical methods can be used for the amination of amino alcohols to form aziridines, avoiding the use of harsh reagents. rsc.org Furthermore, the electrochemical synthesis of urea from nitrogen and carbon dioxide is an area of intense research, with novel catalysts being developed to facilitate this transformation at ambient conditions. nih.govnih.govnih.gov The convergence of these technologies could lead to the direct electrochemical synthesis of aziridinyl ureas from simple, abundant precursors.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For complex molecules like Aziridin-1-yl(piperidin-1-yl)methanone, computational studies can provide invaluable insights into their structure, stability, and reaction mechanisms.

Density Functional Theory (DFT) calculations are frequently employed to investigate the mechanisms of catalytic reactions involving aziridines and ureas. For example, computational studies have been used to elucidate the "butterfly"-like mechanism of metal-free aziridination reactions and to understand the factors controlling chemoselectivity in catalyst-controlled intermolecular reactions. nih.gov In the context of aziridinium (B1262131) ylides, computational analysis has been crucial in understanding the barriers to C–N bond rotation and the role of non-covalent interactions in dictating reaction outcomes. nih.gov

Future applications of computational tools will likely focus on the de novo design of catalysts for specific transformations of aziridinyl ureas. By modeling the transition states of desired reaction pathways, it may be possible to design ligands or catalyst structures that selectively stabilize these transition states, thereby promoting the desired reactivity. Furthermore, predictive models for the biological activity of Aziridin-1-yl(piperidin-1-yl)methanone derivatives could be developed, guiding the synthesis of new compounds with specific therapeutic properties.

Exploration of New Reactivity Modes and Synthetic Pathways

The strained aziridine ring is a hub of reactivity, and future research will undoubtedly uncover new ways to harness this reactivity for synthetic purposes. While ring-opening with nucleophiles is a well-established reaction, other reactivity modes of N-acylaziridines are being explored.

The formation of aziridinium ylides from the reaction of aziridines with carbenes opens up a wealth of synthetic possibilities. nih.govnih.gov These reactive intermediates can undergo a variety of transformations, including [3+1] and [3+3] ring expansions, leading to the formation of more complex nitrogen-containing heterocycles. nih.govchemrxiv.org The urea moiety in Aziridin-1-yl(piperidin-1-yl)methanone could influence the stability and reactivity of such ylides, potentially leading to novel reaction pathways.

Furthermore, the development of multicomponent reactions for the synthesis of highly functionalized aziridines is a promising area of research. beilstein-journals.org A sequential three-component process has been described for the synthesis of N-unprotected, trisubstituted aziridines bearing a peptide side chain, demonstrating the feasibility of constructing complex aziridines in a single pot. beilstein-journals.org Similar strategies could be developed for the synthesis of diverse Aziridin-1-yl(piperidin-1-yl)methanone derivatives.

Design of Aziridin-1-yl(piperidin-1-yl)methanone Derivatives for Specific Synthetic Challenges

The modular nature of Aziridin-1-yl(piperidin-1-yl)methanone allows for the synthesis of a wide range of derivatives with tailored properties. By modifying the substituents on either the aziridine or piperidine rings, it is possible to fine-tune the steric and electronic properties of the molecule, influencing its reactivity and potential applications.

Derivatives of aziridinyl ureas have been investigated for their biological activity. For example, various aziridine derivatives of urea and thiourea (B124793) have been synthesized and screened for their antimicrobial and cytotoxic activities. mdpi.comresearchgate.net Similarly, pyridine-ureas have been explored as potential anticancer agents. mdpi.com By analogy, derivatives of Aziridin-1-yl(piperidin-1-yl)methanone could be designed as potential therapeutic agents, with the aziridine moiety acting as an electrophilic warhead for covalent modification of biological targets.

In the realm of synthetic methodology, chiral urea compounds have been developed as organocatalysts for various asymmetric reactions. researchgate.net The incorporation of a chiral center into the piperidine or aziridine ring of Aziridin-1-yl(piperidin-1-yl)methanone could lead to the development of novel chiral catalysts or auxiliaries for stereoselective synthesis. The design and synthesis of such functionalized derivatives will be a key driver of future research in this area.

Q & A

Synthesis and Optimization of Aziridin-1-yl(piperidin-1-yl)methanone: What are the key synthetic routes and critical reaction parameters?

Answer:

The synthesis typically involves a nucleophilic acyl substitution reaction between an aziridine-containing precursor (e.g., aziridine-1-carbonyl chloride) and piperidine. Critical parameters include:

- Catalyst selection : Lewis acids like AlCl₃ (for Friedel-Crafts-type acylations) or base-mediated conditions for amine coupling .

- Temperature control : Reactions often proceed at 0–25°C to avoid aziridine ring opening .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane, THF) are preferred to stabilize intermediates .

Optimization may require iterative adjustments to stoichiometry and purification via column chromatography or recrystallization.

Structural Characterization Techniques: Which analytical methods are most effective for confirming the molecular structure of aziridin-1-yl(piperidin-1-yl)methanone?

Answer:

A multi-technique approach is recommended:

- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of bond lengths, angles, and stereochemistry. SHELX software is widely used for refinement .

- NMR spectroscopy : ¹H and ¹³C NMR resolve signals for aziridine (δ ~1.5–2.5 ppm) and piperidine (δ ~2.7–3.5 ppm) groups. 2D experiments (COSY, HSQC) validate connectivity .

- FT-IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and amine groups (N-H, ~3300 cm⁻¹) confirm functional groups .

Reaction Pathways and Byproduct Formation: How do reaction conditions influence the selectivity of aziridin-1-yl(piperidin-1-yl)methanone synthesis?

Answer:

Competing pathways include:

- Aziridine ring-opening : Triggered by acidic conditions or nucleophilic attack, leading to undesired products like secondary amines. Neutral pH and low temperatures mitigate this .

- Oversubstitution : Excess piperidine may lead to diacylation; stoichiometric control (1:1 molar ratio) is critical .

Byproducts can be identified via LC-MS or GC-MS and minimized using inert atmospheres (N₂/Ar) to prevent oxidation.

Mechanistic Insights: What intermediates are proposed in the formation of aziridin-1-yl(piperidin-1-yl)methanone?

Answer:

The reaction likely proceeds through:

Acylium ion formation : Activation of the carbonyl electrophile (e.g., via AlCl₃ in Friedel-Crafts) .

Nucleophilic attack : Piperidine’s lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer : Deprotonation stabilizes the product.

Isolation of intermediates (e.g., using low-temperature quenching) or computational studies (DFT) can validate this mechanism .

Data Contradictions in Crystallographic Studies: How can discrepancies in bond-length measurements be resolved?

Answer:

Discrepancies may arise from:

- Thermal motion artifacts : High thermal parameters (B-factors) in X-ray data inflate bond-length errors. Refinement with SHELXL using restraints improves accuracy .